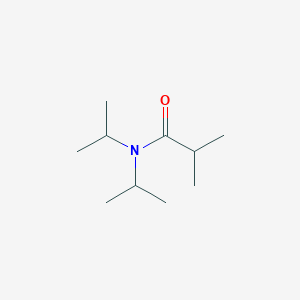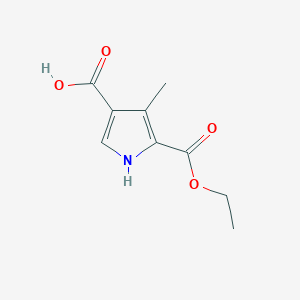
4-Cyclohexyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
“4-Cyclohexyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 7496-55-1 . It has a molecular weight of 182.29 . The IUPAC name for this compound is 4-cyclohexyl-1,3-thiazol-2-ylamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Applications antioxydantes
Le cycle thiazole, un composant de la 4-cyclohexyl-1,3-thiazol-2-amine, a été étudié pour ses propriétés antioxydantes. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif et des radicaux libres, qui peuvent entraîner des maladies chroniques telles que le cancer et les maladies cardiaques. Les dérivés thiazoliques ont montré un potentiel dans le piégeage des radicaux libres, agissant ainsi comme agents protecteurs .
Applications analgésiques et anti-inflammatoires
Les dérivés thiazoliques, y compris la this compound, ont été explorés pour leurs activités analgésiques et anti-inflammatoires. Ces composés peuvent interférer avec les voies de la douleur et les réponses inflammatoires de l'organisme, ce qui en fait des candidats potentiels pour le développement de nouveaux analgésiques et anti-inflammatoires .
Applications antimicrobiennes et antifongiques
La recherche a indiqué que les composés thiazoliques présentent des effets antimicrobiens et antifongiques importants. Ils ont été utilisés pour développer de nouveaux traitements contre divers agents pathogènes bactériens et fongiques, offrant une alternative pour lutter contre les souches résistantes aux antibiotiques .
Applications antivirales
Les dérivés thiazoliques ont été étudiés pour leurs activités antivirales. Ils sont prometteurs pour inhiber la réplication de certains virus, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux, en particulier face à l'émergence de maladies virales .
Applications neuroprotectrices
Les maladies neurodégénératives constituent un défi important en médecine. Les composés thiazoliques, en raison de leur capacité à traverser la barrière hémato-encéphalique, ont été étudiés pour leurs effets neuroprotecteurs. Ils peuvent offrir des avantages thérapeutiques dans des conditions telles que la maladie d'Alzheimer et la maladie de Parkinson en protégeant la santé neuronale .
Applications antitumorales et cytotoxiques
L'un des domaines de recherche les plus prometteurs pour les dérivés thiazoliques est le domaine de l'oncologie. Ces composés ont montré des effets cytotoxiques contre diverses lignées cellulaires cancéreuses, suggérant leur utilisation potentielle en thérapie anticancéreuse. La capacité des composés thiazoliques à induire l'apoptose dans les cellules cancéreuses en fait des éléments précieux dans la recherche de nouveaux médicaments anticancéreux .
Safety and Hazards
The safety data sheet for “4-Cyclohexyl-1,3-thiazol-2-amine” indicates that it is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mécanisme D'action
Target of Action
4-Cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives have been reported to interact with various targets, such as topoisomerase ii , which could potentially be a target for this compound.
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
For instance, if topoisomerase II is indeed a target of this compound, it would affect the DNA replication and repair pathways .
Result of Action
If this compound does indeed interact with topoisomerase ii and cause dna double-strand breaks, it could lead to cell cycle arrest and cell death .
Analyse Biochimique
Biochemical Properties
The thiazole ring in 4-Cyclohexyl-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to exhibit potent antioxidant activity , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that they may be involved in multiple metabolic pathways.
Propriétés
IUPAC Name |
4-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323959 | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-55-1 | |
| Record name | 4-Cyclohexyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 405298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7496-55-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)

![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)


